Home > Products > Screening Compounds P57465 > 2,6-Dichloropurine-2'-deoxyriboside
2,6-Dichloropurine-2'-deoxyriboside - 37390-66-2

2,6-Dichloropurine-2'-deoxyriboside

Catalog Number: EVT-1722551
CAS Number: 37390-66-2
Molecular Formula: C10H10Cl2N4O3
Molecular Weight: 305.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,6-Dichloropurine-2'-deoxyriboside is a purine nucleoside derivative that plays a significant role in biochemical research and pharmaceutical applications. This compound consists of a purine base, 2,6-dichloropurine, attached to a deoxyribose sugar. Its structural modifications allow it to participate in various biological processes and serve as a substrate for enzymatic reactions.

Source

The primary source of 2,6-dichloropurine-2'-deoxyriboside is the synthesis from its precursor, 2,6-dichloropurine. This synthesis can be achieved through various chemical methodologies involving glycosylation reactions with deoxyribose sugars. The compound has been explored for its potential therapeutic applications, particularly in antiviral and anticancer research.

Classification

2,6-Dichloropurine-2'-deoxyriboside falls under the category of modified nucleosides. It is classified as a purine nucleoside due to the presence of the purine base and is further categorized as a halogenated nucleoside because of the chlorine substituents on the purine ring.

Synthesis Analysis

Methods

The synthesis of 2,6-dichloropurine-2'-deoxyriboside typically involves glycosylation of 2,6-dichloropurine with a sugar moiety. One notable method includes the use of Hoffer's sugar in conjunction with sodium hydride in anhydrous acetonitrile. The reaction conditions are optimized to ensure high yields and purity of the final product.

Technical Details

  1. Glycosylation Reaction: A mixture of 2,6-dichloropurine and sodium hydride is stirred in anhydrous acetonitrile. Hoffer's sugar is added gradually to facilitate the glycosylation process.
  2. Amination: The resulting nucleosides are then treated with methanolic ammonia to introduce amino groups while simultaneously deprotecting the sugar.
  3. Purification: The crude mixture undergoes chromatographic separation to isolate pure 2,6-dichloropurine-2'-deoxyriboside .
Molecular Structure Analysis

Structure

The molecular structure of 2,6-dichloropurine-2'-deoxyriboside features a purine base with two chlorine atoms at positions 2 and 6 on the purine ring, linked to a deoxyribose sugar at the 1' position. The structural formula can be represented as:

C10H12Cl2N4O3C_{10}H_{12}Cl_2N_4O_3

Data

  • Molecular Weight: Approximately 267.13 g/mol.
  • Melting Point: The compound exhibits thermal stability with decomposition occurring above 177°C.
  • Spectroscopic Data: Characterization through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirms the presence of functional groups consistent with its structure .
Chemical Reactions Analysis

Reactions

The reactivity of 2,6-dichloropurine-2'-deoxyriboside includes nucleophilic substitutions and hydrolysis reactions typical of nucleosides. Notable reactions include:

  1. Nucleophilic Substitution: The chlorine atoms can be replaced by various nucleophiles under appropriate conditions.
  2. Hydrolysis: The glycosidic bond can be hydrolyzed by acidic or enzymatic conditions to release free 2,6-dichloropurine and deoxyribose .

Technical Details

The chemical transformations often require specific solvents and temperature control to optimize yields and minimize side reactions. For instance, maintaining anhydrous conditions is crucial during synthesis to prevent unwanted hydrolysis.

Mechanism of Action

Process

The mechanism of action for 2,6-dichloropurine-2'-deoxyriboside primarily involves its incorporation into nucleic acids where it can affect DNA replication and repair processes. Its structural similarity to natural nucleosides allows it to be recognized by cellular enzymes.

Data

Research indicates that upon incorporation into DNA, this compound can disrupt normal base pairing due to its modified structure, potentially leading to cytotoxic effects in rapidly dividing cells . This property is particularly relevant in cancer therapy where selective targeting of tumor cells is desired.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Stable under dry conditions but sensitive to moisture which can lead to hydrolysis.
  • Reactivity: Can undergo substitution reactions at chlorine sites; reacts with various amines and alcohols under specific conditions .
Applications

Scientific Uses

  1. Antiviral Research: Explored for potential use against viral infections by inhibiting viral replication.
  2. Cancer Therapy: Investigated as an antitumor agent due to its ability to interfere with DNA synthesis in cancer cells.
  3. Biochemical Studies: Utilized as a tool compound in studies related to nucleic acid modifications and enzyme interactions .
Synthetic Methodologies for 2,6-Dichloropurine-2'-Deoxyriboside

Nucleophilic Substitution Strategies in Purine Functionalization

Nucleophilic substitution reactions provide a cornerstone for constructing the molecular architecture of 2,6-dichloropurine-2'-deoxyriboside. These strategies exploit the differential reactivity of halogen atoms at the C2 and C6 positions of the purine ring system. The C6 chloride exhibits higher electrophilicity due to resonance effects and adjacent nitrogen atoms, making it preferentially susceptible to displacement by nucleophiles under controlled conditions. This reactivity gradient enables sequential functionalization—C6 substitution followed by C2 modification—which is critical for synthesizing asymmetrically disubstituted purine nucleosides like the title compound. Key studies demonstrate that solvent polarity and cation chelating agents significantly influence regioselectivity and reaction kinetics. For example, glycosylation of 2,6-dichloropurine potassium salt with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride in acetonitrile/tetrahydrofuran (1:1.2) yielded protected 2,6-dichloropurine-2'-deoxyriboside with a N9-β/N7-β regioisomer ratio of 6.2:1 and 70% isolated yield after chromatography. Remarkably, switching to acetonitrile/3,4-dihydro-2H-pyran (1:1.1) enhanced selectivity to 10:1, underscoring the role of low-polarity cosolvents in minimizing anomerization and improving stereochemical outcomes [3].

Table 1: Solvent Effects on Regioselectivity in Purine Glycosylation

Solvent SystemMolar Ratio (Base:Chlorosugar)Reaction TimeN9-β:N7-β RatioIsolated Yield (%)
MeCN/THF (1:1.2)1.1:1150 min6.2:170%
THF (+18-crown-6)1.1:1120 min5.2:161%
MeCN/3,4-DHP (1:1.1)1.1:1150 min10.0:167-70%

Post-glycosylation, selective ammonolysis of the C6 chloride remains pivotal. Treatment of protected 2,6-dichloro-2'-deoxyriboside derivatives with methanolic ammonia at ambient temperature achieves chemoselective C6 amination while preserving the C2 chloride, yielding 2-chloro-2'-deoxyadenosine (cladribine) precursors. This step exemplifies the strategic exploitation of electronic disparities within the dichloropurine scaffold [3] [6].

Comparative Analysis of Chemical vs. Enzymatic Glycosylation Pathways

The formation of the N-glycosidic bond in 2,6-dichloropurine-2'-deoxyriboside follows divergent chemical and enzymatic routes, each with distinct advantages and limitations. Chemical glycosylation, typically employing Vorbrüggen conditions or anion-mediated coupling, offers precise control over anomeric configuration but faces challenges in regioselectivity and requires multi-step protection/deprotection sequences. Robins’ purine salt method exemplifies this approach, where 2,6-dichloropurine potassium salt couples with acylated chlorosugars to furnish β-N9 glycosides in 42–70% yields after chromatography. However, these reactions generate N7 byproducts (5–15% of total products) and necessitate harsh anhydrous conditions [3] [6].

In contrast, enzymatic transglycosylation leverages the specificity of phosphorylases to catalyze base exchange on the sugar moiety. Pyrimidine nucleoside phosphorylase (PyNP) and purine nucleoside phosphorylase (PNP) from thermophilic microorganisms (e.g., Geobacillus stearothermophilus) demonstrate exceptional utility. These biocatalysts mediate reversible phosphorolysis of natural nucleosides, generating α-D-ribose-1-phosphate intermediates that subsequently react with halogenated purine acceptors like 2,6-dichloropurine. Unlike chemical methods, enzymatic pathways operate in aqueous buffers at mild temperatures (60–70°C), eliminate the need for sugar protecting groups, and exhibit near-exclusive N9-regioselectivity. A critical advantage lies in their stereocontrol, producing β-anomers without detectable α-counterparts [1] [3] [7].

Table 2: Comparative Performance of Glycosylation Strategies

ParameterChemical GlycosylationEnzymatic Transglycosylation
Regioselectivity (N9:N7)5:1 to 10:1>99:1
Anomeric Purity (β:α)~10:1 to 20:1>99:1
Reaction MediumAnhydrous organic solventsAqueous buffer
Temperature-20°C to 25°C60–70°C
Protecting GroupsRequired (sugar/base)Not required
Overall Yield42–70%70–85% (batch)
ByproductsN7-glycosides, α-anomersNegligible

Though enzymatic routes offer superior selectivity, chemical synthesis currently provides broader substrate scope for synthesizing diverse 2,6-dichloropurine derivatives with non-natural sugars [1] [3].

Biocatalytic Approaches Using Thermophilic Phosphorylases

Continuous-flow biocatalysis represents a transformative advancement for synthesizing 2,6-dichloropurine-2'-deoxyriboside at preparative scales. Enzyme membrane reactors (EMRs) immobilize thermostable phosphorylases via ultrafiltration membranes, enabling enzyme reuse until full inactivation. This configuration circumvents carrier-based immobilization—which often reduces activity—while integrating biocatalyst separation into the reaction workflow. Key studies utilized purine nucleoside phosphorylase (PNP) and pyrimidine nucleoside phosphorylase (PyNP) from thermophiles to drive one-pot transglycosylation. Thymidine or 2'-deoxyuridine served as low-cost glycosyl donors, generating 2'-deoxyribose-1-phosphate in situ, which subsequently glycosylated 2,6-dichloropurine [1] [7].

Performance data reveals compelling advantages: An EMR continuously produced 2'-deoxyadenosine for 55 days with >90% yield, while 2,6-dichloropurine-2'-deoxyriboside synthesis operated for 14 days at high conversion. Specific productivities reached 40-fold higher than batch processes per enzyme unit, drastically reducing biocatalyst costs. The reactor’s stability originated from the enzymes’ intrinsic thermostability (half-lives >100 h at 60°C) and the continuous removal of inhibitory products. Real-time process control via Raspberry Pi-based PID controllers maintained optimal substrate concentrations, minimizing byproduct formation. When benchmarked against batch transglycosylation, EMRs enhanced space-time yields by 220-fold for 2'-deoxyadenosine and 40-fold for the dichlorinated derivative, underscoring their industrial potential [1].

Microwave-Assisted Synthesis for Regioselective Halogenation

Microwave irradiation has emerged as a enabling technology for accelerating and refining halogenation steps in purine nucleoside synthesis. Conventional methods for introducing chlorine at C2 and C6 positions require prolonged heating (2–24 h) in high-boiling solvents like DMF or acetonitrile, often leading to degradation or undesired N-alkylation. Microwave-assisted protocols overcome these limitations through rapid, uniform dielectric heating, reducing reaction times to minutes while improving regiocontrol. Key advancements include:

  • Catalyst Optimization: Screening phase-transfer catalysts (e.g., tetrabutylammonium bromide) and inorganic bases (K₂CO₃, Cs₂CO₃) under microwave irradiation (100–150°C, 50–300 W) achieved near-quantitative dichlorination of purine precursors in <30 minutes.
  • Solvent Effects: Low-absorbing solvents like 1,2-dichloroethane minimized side reactions, while polar solvents (NMP) enhanced yields in C6 amination steps.
  • Sequential Functionalization: Microwave conditions enabled sequential displacement: C6 chloride was first substituted by aryl amines (80–95% yield in 10 min), followed by C2 modification under adjusted temperatures to prevent diarylation [8] [9].

This approach proved indispensable for synthesizing 2,6-diaromatic-aminopurine derivatives from guanine—a strategy extendable to halogenated intermediates. Microwave-specific rate enhancements (50–100x faster than oil-bath heating) stemmed from superheating effects and accelerated kinetic rates, while precise temperature control suppressed decomposition pathways common in thermally sensitive chloropurines [9].

Table 3: EMR Performance Metrics for Nucleoside Synthesis

ProductOperational Time (Days)Conversion (%)Specific Productivity (Product/Enzyme Unit)Improvement vs. Batch
2'-Deoxyadenosine55>90220x220-fold
2,6-Dichloropurine-2'-deoxyriboside14>8540x40-fold
6-Chloro-2-fluoro-2'-deoxyribonucleoside5.5>809x9-fold

Properties

CAS Number

37390-66-2

Product Name

2,6-Dichloropurine-2'-deoxyriboside

IUPAC Name

(2R,3S,5R)-5-(2,6-dichloropurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C10H10Cl2N4O3

Molecular Weight

305.11 g/mol

InChI

InChI=1S/C10H10Cl2N4O3/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2/t4-,5+,6+/m0/s1

InChI Key

WCBMAWWRSUVVSE-KVQBGUIXSA-N

SMILES

C1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)Cl)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)Cl)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3Cl)Cl)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.